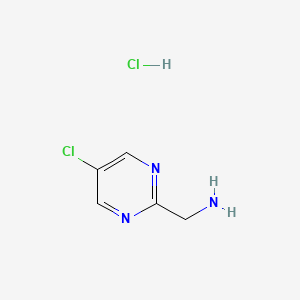

(5-Chloropyrimidin-2-yl)methanamine hydrochloride

Description

(5-Chloropyrimidin-2-yl)methanamine hydrochloride (CAS No. 1609409-10-0) is a heterocyclic amine derivative featuring a pyrimidine ring substituted with a chlorine atom at position 5 and an aminomethyl group at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents . Its molecular formula is C₅H₆ClN₃·HCl, with a molecular weight of 180.03 g/mol .

Properties

IUPAC Name |

(5-chloropyrimidin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEKRTMTFCEXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609409-10-0 | |

| Record name | 2-Pyrimidinemethanamine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-chloropyrimidin-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyrimidin-2-yl)methanamine hydrochloride typically involves the reaction of 5-chloropyrimidine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-chloropyrimidine} + \text{formaldehyde} + \text{ammonia} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reactants but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyrimidin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Condensation Reactions: It can react with other compounds to form larger molecules through condensation.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

(5-Chloropyrimidin-2-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Chloropyrimidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Chloropyrimidine-2-carbonitrile (CAS RN 38275-56-8)

- Structural Differences: Replaces the aminomethyl group with a nitrile (-CN) at position 2.

- Molecular Formula : C₅H₂ClN₃.

- Key Properties :

- Higher electrophilicity due to the electron-withdrawing nitrile group.

- Reduced solubility in aqueous media compared to the hydrochloride salt form.

- Applications : Used as a precursor in agrochemical synthesis. Similarity score: 0.87 .

(4-Chloro-6-phenylpyrimidin-2-yl)methanamine Hydrochloride (CAS 1247741-04-3)

- Structural Differences : Incorporates a phenyl group at position 6 and chlorine at position 4 of the pyrimidine ring.

- Molecular Formula : C₁₁H₁₁Cl₂N₃.

- Key Properties: Increased lipophilicity due to the phenyl group, enhancing membrane permeability. Potential for π-π stacking interactions in drug-receptor binding.

- Applications : Investigated in anticancer drug discovery. Molecular weight: 268.14 g/mol .

(5-Chloro-3-methylpyridin-2-yl)methanamine Hydrochloride (CAS 1257535-41-3)

- Structural Differences : Pyridine ring replaces pyrimidine, with a methyl group at position 3.

- Molecular Formula : C₇H₉ClN₂·HCl.

- Key Properties: Lower aromaticity compared to pyrimidine, altering electronic distribution.

- Applications : Intermediate in CNS-targeting pharmaceuticals. Molecular weight: 193.07 g/mol .

(5-Chloro-3-fluoropyridin-2-yl)methanamine Hydrochloride (CAS 1257535-29-7)

- Structural Differences : Fluorine atom at position 3 of the pyridine ring.

- Molecular Formula : C₆H₇Cl₂FN₂.

- Key Properties: Fluorine’s electronegativity increases polarity and metabolic stability. Enhanced hydrogen-bonding capacity compared to non-fluorinated analogs.

- Applications : Explored in fluorinated drug candidates. Molecular weight: 197.04 g/mol .

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS 690632-35-0)

- Structural Differences : Thiazole ring replaces pyrimidine, with a 4-chlorophenyl substituent.

- Molecular Formula : C₁₀H₉ClN₂S·HCl.

- Key Properties :

- Sulfur in the thiazole ring improves metal-chelating properties.

- Chlorophenyl group enhances UV absorption, useful in analytical applications.

- Applications: Potential use in antimicrobial agents. Molecular weight: 261.17 g/mol .

Comparative Analysis Table

| Compound Name | Core Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| (5-Chloropyrimidin-2-yl)methanamine HCl | Pyrimidine | 5-Cl, 2-NH₂CH₂ | C₅H₆ClN₃·HCl | 180.03 | Kinase inhibitors |

| 5-Chloropyrimidine-2-carbonitrile | Pyrimidine | 5-Cl, 2-CN | C₅H₂ClN₃ | 139.55 | Agrochemical precursors |

| (4-Chloro-6-phenylpyrimidin-2-yl)methanamine HCl | Pyrimidine | 4-Cl, 6-Ph, 2-NH₂CH₂ | C₁₁H₁₁Cl₂N₃ | 268.14 | Anticancer research |

| (5-Chloro-3-methylpyridin-2-yl)methanamine HCl | Pyridine | 5-Cl, 3-Me, 2-NH₂CH₂ | C₇H₉ClN₂·HCl | 193.07 | CNS therapeutics |

| (5-Chloro-3-fluoropyridin-2-yl)methanamine HCl | Pyridine | 5-Cl, 3-F, 2-NH₂CH₂ | C₆H₇Cl₂FN₂ | 197.04 | Fluorinated drug design |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | Thiazole | 4-Cl-Ph, 4-NH₂CH₂ | C₁₀H₉ClN₂S·HCl | 261.17 | Antimicrobial agents |

Key Research Findings

- Electronic Effects : Chlorine at position 5 in pyrimidine derivatives enhances electrophilicity, facilitating nucleophilic substitution reactions .

- Solubility Trends : Hydrochloride salts generally exhibit higher aqueous solubility than neutral analogs, critical for bioavailability in drug formulations .

- Biological Activity : Pyrimidine-based compounds show broader kinase inhibition profiles compared to pyridine or thiazole derivatives, attributed to their ability to mimic purine bases .

Biological Activity

(5-Chloropyrimidin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom and an amine group. This structure contributes to its unique chemical reactivity and biological interactions. The presence of the chlorine atom enhances lipophilicity, potentially influencing its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It can bind to nucleophilic sites on biomolecules, such as enzymes and receptors, leading to inhibition or modulation of their activity. This mechanism is critical for its potential therapeutic effects in various diseases.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) cells. For instance, compound 18c , a derivative related to this class, demonstrated IC50 values of 18.5 ± 2.3 nM against Mer kinase and 33.6 ± 4.3 nM against c-Met kinase, highlighting its potential as a dual-target anticancer agent .

Antimicrobial Activity

The compound has also shown activity against various pathogens. Its structural analogs are known for their antitrypanosomal and antiplasmodial activities, which are crucial for developing treatments against diseases like Chagas disease and malaria. Studies have indicated that similar pyrimidine derivatives can effectively inhibit the growth of Mycobacterium tuberculosis, making them valuable in tuberculosis treatment research .

Case Studies

- Antiproliferative Effects : In vitro studies demonstrated that (5-Chloropyrimidin-2-yl)methanamine hydrochloride significantly inhibited the proliferation of cancer cell lines. For example, it was found to be more effective against MDA-MB-231 cells compared to HepG2 cells, suggesting selective potency in different cancer types .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. In one study, it was shown to inhibit Mer and c-Met kinases, which play critical roles in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

A detailed analysis of SAR has been conducted on pyrimidine derivatives, including this compound. Key findings include:

| Compound | Target | IC50 (nM) | Biological Activity |

|---|---|---|---|

| 18c | Mer | 18.5 | Anticancer |

| 18c | c-Met | 33.6 | Anticancer |

| Analog A | JAK2 | <100 | Anti-inflammatory |

These results indicate that modifications to the pyrimidine core can significantly enhance biological activity against specific targets.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in drug development:

- Synthesis of Anticancer Agents : It is used as an intermediate in

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.